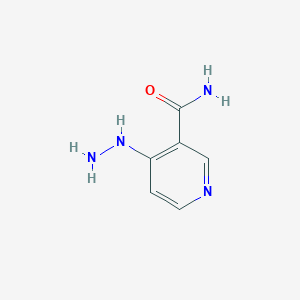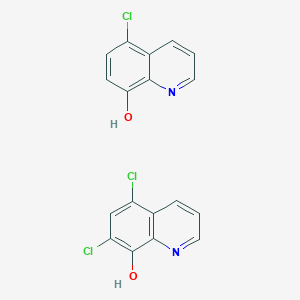
5-Chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroquinolin-8-ol: and 5,7-dichloroquinolin-8-ol are derivatives of quinoline, a heterocyclic aromatic organic compound. These compounds are known for their antimicrobial properties and are used in various pharmaceutical applications. The presence of chlorine atoms in their structures enhances their biological activity, making them effective against a range of microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloroquinolin-8-ol: can be synthesized through the chlorination of quinolin-8-ol. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position.
5,7-Dichloroquinolin-8-ol: is synthesized by further chlorination of 5-chloroquinolin-8-ol. This process involves the use of similar chlorinating agents and conditions, but with an increased amount of the chlorinating agent to achieve the dichlorination.
Industrial Production Methods
In industrial settings, the production of these compounds involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both compounds can undergo oxidation reactions, leading to the formation of quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of these compounds can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding hydroxyquinoline derivatives.
Substitution: The chlorine atoms in these compounds can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of a wide range of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Amines, thiols; typically carried out in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Hydroxyquinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Chemistry: These compounds are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their reactivity and functional groups make them valuable building blocks in organic synthesis.
Biology: In biological research, these compounds are used as probes to study enzyme activities and cellular processes. Their ability to interact with biological molecules makes them useful tools in biochemical assays.
Medicine: 5-Chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol are used in the development of antimicrobial agents. They have shown efficacy against a range of bacterial and fungal infections, making them valuable in the treatment of infectious diseases.
Industry: These compounds are used in the formulation of disinfectants and antiseptics. Their antimicrobial properties make them effective in maintaining hygiene and preventing the spread of infections.
Mechanism of Action
The antimicrobial activity of 5-chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol is primarily due to their ability to chelate metal ions. This chelation disrupts the function of essential metalloenzymes in microorganisms, leading to their inhibition and eventual death. Additionally, these compounds can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Clioquinol: Another chlorinated quinoline derivative with similar antimicrobial properties.
Chloroxine: A related compound used in the treatment of skin infections.
Dichlorohydroxyquinoline: Similar in structure and function, used in various antimicrobial formulations.
Uniqueness: 5-Chloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol are unique due to their specific substitution patterns, which confer distinct biological activities. The presence of chlorine atoms at specific positions enhances their ability to interact with biological targets, making them more effective as antimicrobial agents compared to their non-chlorinated counterparts.
Properties
Molecular Formula |
C18H11Cl3N2O2 |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
5-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol |
InChI |
InChI=1S/C9H5Cl2NO.C9H6ClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-4,13H;1-5,12H |
InChI Key |
QWGNGHHESHNZOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B15198730.png)
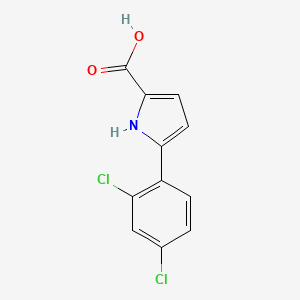
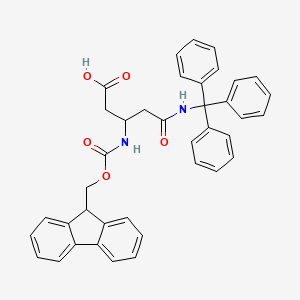
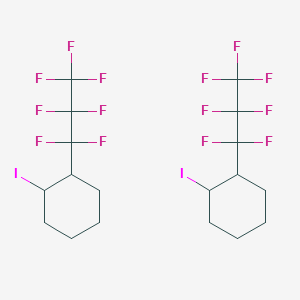
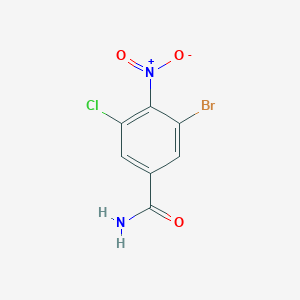
![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
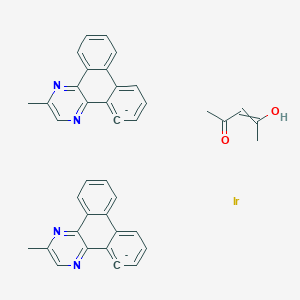

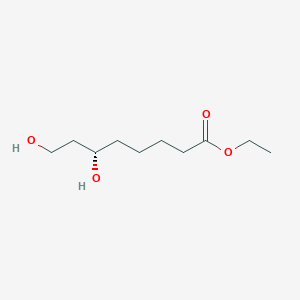
![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)
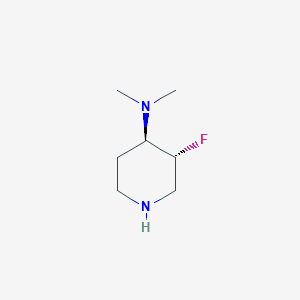

![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
